molecular formula C22H21N5O4 B2610658 N-(4-acetylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941960-47-0

N-(4-acetylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B2610658
CAS No.: 941960-47-0
M. Wt: 419.441
InChI Key: JUYOUJXAFNCTAP-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide” is a chemical compound with the molecular formula C24H24N2O3S2. It has an average mass of 452.589 Da and a monoisotopic mass of 452.122833 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyridyl chalcones were synthesized by the aldol-crotonic condensation of the acetyl derivative of epoxybenzo[7,8]-oxocino[4,3-b]pyridine with aromatic aldehydes. A subsequent cyclization with hydrazine hydrate in acetic acid led to the corresponding 4,5-dihydro-1H-pyrazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula C24H24N2O3S2. It has an average mass of 452.589 Da and a monoisotopic mass of 452.122833 Da . Other properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Biological Activity : A study by Berest et al. (2011) focused on the synthesis of related compounds, revealing their potential in vitro anticancer activity. Notably, compound 4.10 exhibited significant activity against non-small cell lung and CNS cancer cell lines, particularly the HOP-92 and U251 lines (Berest et al., 2011).

  • Substituted Acetamides with Thiazole and Thiadiazole Fragments : Kovalenko et al. (2012) synthesized similar compounds, demonstrating considerable cytotoxicity and specific anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

  • Antipyrine-based Heterocycles : Riyadh et al. (2013) explored the synthesis of related compounds with antipyrine moieties, finding some to possess notable anticancer activities (Riyadh et al., 2013).

Antiviral Activity

  • Influence on Viral Replication : Sztanke et al. (2007) investigated the effects of a related compound on the replication of DNA and RNA viruses, revealing its potential as a virucidal agent against human adenovirus 5 and enterovirus (Sztanke et al., 2007).

Antimicrobial Activity

  • New Heterocycles with Antimicrobial Properties : Bondock et al. (2008) synthesized new compounds incorporating a similar chemical structure, evaluating them for antimicrobial properties (Bondock et al., 2008).

Other Applications

  • AMP Deaminase Inhibitors : Lindell et al. (2010) focused on derivatives of the class for their role as AMP deaminase inhibitors, a key enzyme in energy metabolism (Lindell et al., 2010).

  • Insecticidal Agents : Soliman et al. (2020) synthesized and characterized bioactive compounds, including those with structures related to the specified compound, for their potential as insecticidal agents (Soliman et al., 2020).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-3-9-18(10-4-14)25-11-12-26-20(30)21(31)27(24-22(25)26)13-19(29)23-17-7-5-16(6-8-17)15(2)28/h3-10H,11-13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYOUJXAFNCTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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